Patient Preference in Antihypertensive Therapy: Debrisoquine Versus Guanethidine Clinical Outcomes
In a direct head-to-head crossover clinical trial comparing debrisoquine and guanethidine in 32 hypertensive patients, both drugs demonstrated equivalent antihypertensive efficacy in lowering systolic and diastolic blood pressure [1]. However, the degree to which patients tolerated the two agents differed markedly: after three months on each drug, 18 patients (56.3%) preferred debrisoquine, 9 patients (28.1%) preferred guanethidine, and 5 patients (15.6%) expressed no particular preference [1]. This represents a 2:1 preference ratio favoring debrisoquine. At the time of the study, daily treatment cost was also lower with debrisoquine than with guanethidine [1].
| Evidence Dimension | Patient preference after 3 months of therapy |
|---|---|
| Target Compound Data | 18 of 32 patients (56.3%) preferred debrisoquine |
| Comparator Or Baseline | Guanethidine: 9 of 32 patients (28.1%) preferred |
| Quantified Difference | 2:1 preference ratio (56.3% vs 28.1%); 5 patients showed no preference |
| Conditions | Cross-over clinical trial; 32 hypertensive patients; 3 months on each drug; blood pressure lowering efficacy equivalent between agents |
Why This Matters
Superior tolerability profile supports debrisoquine as the preferred procurement choice when equivalent antihypertensive efficacy is required but patient adherence and side-effect burden are critical considerations.
- [1] Adi FC, et al. Comparison of debrisoquine and guanethidine in treatment of hypertension. Br Med J. 1975;1(5956):482-485. View Source
